molecular formula C9H6FIO B11849914 4-Fluoro-6-iodo-2,3-dihydroinden-1-one

4-Fluoro-6-iodo-2,3-dihydroinden-1-one

Cat. No.: B11849914
M. Wt: 276.05 g/mol
InChI Key: YZKAQCDMLROEFD-UHFFFAOYSA-N
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Description

4-Fluoro-6-iodo-2,3-dihydroinden-1-one is an organic compound that belongs to the class of indenones. This compound is characterized by the presence of both fluorine and iodine atoms attached to the indanone core structure. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-6-iodo-2,3-dihydroinden-1-one typically involves multi-step organic reactions. One common method starts with the halogenation of 2,3-dihydroinden-1-one, followed by selective fluorination and iodination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-6-iodo-2,3-dihydroinden-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium iodide (NaI) and silver fluoride (AgF) are employed for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Fluoro-6-iodo-2,3-dihydroinden-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-6-iodo-2,3-dihydroinden-1-one involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one: Similar structure but with a bromine atom instead of iodine.

    6-Fluoro-1-indanone: Lacks the iodine atom, making it less reactive in certain substitution reactions.

Uniqueness

The presence of both fluorine and iodine atoms in 4-Fluoro-6-iodo-2,3-dihydroinden-1-one makes it unique compared to its analogs

Properties

Molecular Formula

C9H6FIO

Molecular Weight

276.05 g/mol

IUPAC Name

4-fluoro-6-iodo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H6FIO/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4H,1-2H2

InChI Key

YZKAQCDMLROEFD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2)I)F

Origin of Product

United States

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